molecular formula C18H16FNO B5861815 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde

7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No. B5861815
M. Wt: 281.3 g/mol
InChI Key: SHMADGHYWFBCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole and is commonly used in the synthesis of other compounds. In

Mechanism of Action

The mechanism of action of 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This may explain its potential use in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde has a low toxicity profile and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to fully understand the potential side effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde in lab experiments is its high purity and yield. This makes it suitable for large-scale synthesis and experimentation. However, the potential side effects of this compound are not fully understood, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde in scientific research. One area of interest is its potential use in cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, this compound may have applications in the synthesis of other compounds, including fluorescent dyes and indole derivatives. Overall, the potential uses of 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde in scientific research are vast and varied, and further studies are needed to fully explore its potential.

Synthesis Methods

The synthesis of 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde involves the condensation of 2-fluorobenzaldehyde with indole-3-acetaldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield the final compound. This method has been reported to have a high yield and purity, making it suitable for large-scale synthesis.

Scientific Research Applications

7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde has been used in various scientific research applications. One of the main applications is in the synthesis of other compounds, including indole derivatives and fluorescent dyes. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

7-ethyl-1-[(2-fluorophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c1-2-13-7-5-8-16-15(12-21)11-20(18(13)16)10-14-6-3-4-9-17(14)19/h3-9,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMADGHYWFBCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-1-[(2-fluorophenyl)methyl]indole-3-carbaldehyde

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